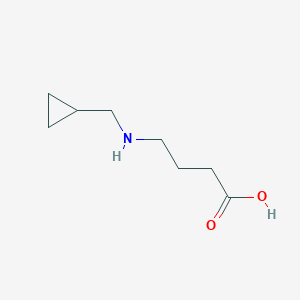
4-(2-Methylpropylidene)dihydrofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylpropylidene)dihydrofuran-3(2H)-one is an organic compound with a unique structure that includes a dihydrofuran ring and a methylpropylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropylidene)dihydrofuran-3(2H)-one typically involves the cyclization of suitable precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 4-hydroxy-2-methyl-2-butenal. The reaction conditions often include the use of a strong acid like sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpropylidene)dihydrofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylpropylidene group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted dihydrofuran derivatives.
Scientific Research Applications
4-(2-Methylpropylidene)dihydrofuran-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism by which 4-(2-Methylpropylidene)dihydrofuran-3(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s reactivity is influenced by the presence of the dihydrofuran ring and the methylpropylidene group, which can participate in various chemical interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methylpropylidene)dihydrofuran-2(3H)-one
- 4-(2-Methylpropylidene)dihydrofuran-3(2H)-one derivatives
- Dihydrofuran analogs
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(4E)-4-(2-methylpropylidene)oxolan-3-one |
InChI |
InChI=1S/C8H12O2/c1-6(2)3-7-4-10-5-8(7)9/h3,6H,4-5H2,1-2H3/b7-3+ |
InChI Key |
GDLRRGUAFXEVPG-XVNBXDOJSA-N |
Isomeric SMILES |
CC(C)/C=C/1\COCC1=O |
Canonical SMILES |
CC(C)C=C1COCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


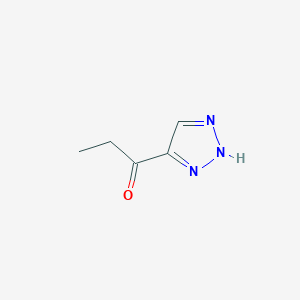

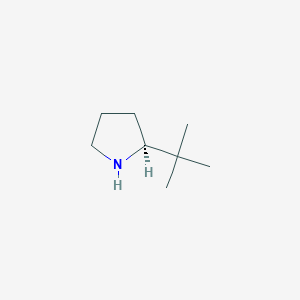
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B13343813.png)
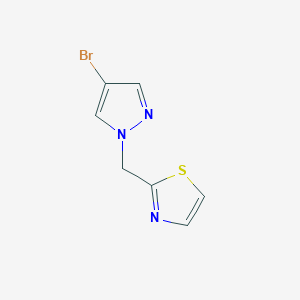
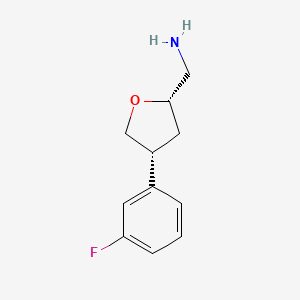
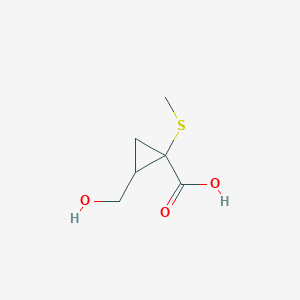
![3,5-Dichloro-N-((3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl)methyl)benzamide](/img/structure/B13343829.png)

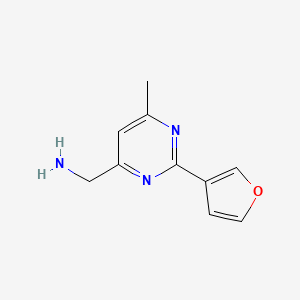
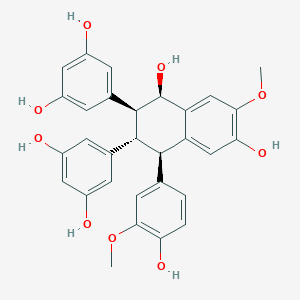

![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B13343893.png)
